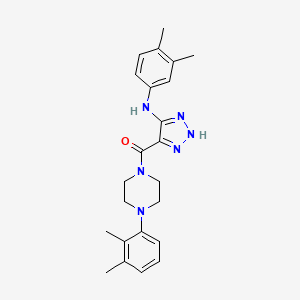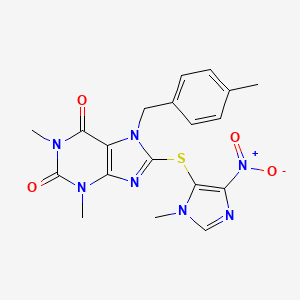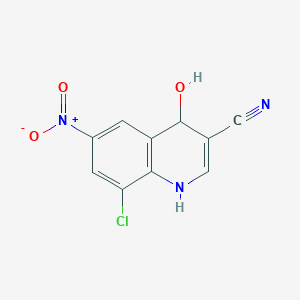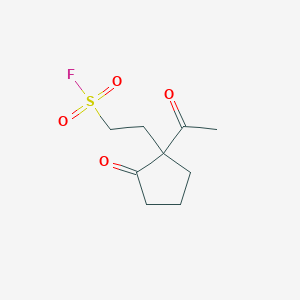
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is a chemical compound with the molecular formula C8H16O4This compound is used in various industrial and scientific applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane typically involves the reaction of ethylene glycol with 2-(prop-2-enoxymethyl)oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where ethylene glycol and 2-(prop-2-enoxymethyl)oxirane are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane exerts its effects involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes and proteins, altering their activity and function. In industrial applications, its reactivity with other chemicals allows it to form complex polymers and resins .
Comparaison Avec Des Composés Similaires
Ethylene glycol (ethane-1,2-diol): A simpler diol used primarily as an antifreeze and in the production of polyesters.
Propylene oxide: An epoxide used in the production of polyurethane foams and as a fumigant.
Uniqueness: Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is unique due to its combined structure, which imparts both the properties of a diol and an epoxide. This dual functionality makes it particularly valuable in applications requiring both reactivity and stability .
Propriétés
Numéro CAS |
41630-20-0 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C2H6O2/c1-2-3-7-4-6-5-8-6;3-1-2-4/h2,6H,1,3-5H2;3-4H,1-2H2 |
Clé InChI |
OVCWQALLJGXNFF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1CO1.C(CO)O |
Numéros CAS associés |
41630-20-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)
![8-(4-(dimethylamino)phenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110327.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
![N-(5-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110372.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110378.png)

![5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14110388.png)

![2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid](/img/structure/B14110398.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
